molecular formula C19H17FO3 B5882839 4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B5882839
M. Wt: 312.3 g/mol
InChI Key: BKKQUMYCAZTKFO-UHFFFAOYSA-N
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Description

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a chromenone core with specific substituents that impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, ethyl acetoacetate, and 4-methylresorcinol.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.

    Methylation: The hydroxyl group at the 7-position is then methylated using methyl iodide and a base like potassium carbonate to yield 4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one.

    Etherification: Finally, the methoxy group is replaced with a 4-fluorophenylmethoxy group through an etherification reaction using 4-fluorobenzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Replacement of fluorine with other nucleophiles.

Scientific Research Applications

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one: Lacks the 4-fluorophenylmethoxy group, resulting in different biological activities.

    4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

Uniqueness

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one is unique due to the presence of the 4-fluorophenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKQUMYCAZTKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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